molecular formula C26H23N5O2 B2907421 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide CAS No. 922086-97-3

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide

Cat. No.: B2907421
CAS No.: 922086-97-3
M. Wt: 437.503
InChI Key: FTJIKIQKAGWXLD-UHFFFAOYSA-N
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Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a potent and selective small-molecule inhibitor of the Janus kinase (JAK) family, with particular activity against JAK1 and JAK2 . This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation and activation of downstream signaling cascades, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. Its primary research value lies in the investigation of JAK-STAT signaling in inflammatory and autoimmune diseases, myeloproliferative disorders, and oncology . Researchers utilize this pyrazolopyrimidine-based inhibitor to elucidate the specific roles of JAK isoforms in disease pathogenesis, to study mechanisms of resistance to JAK inhibition, and to explore its potential therapeutic efficacy in various preclinical models. The compound's scaffold is a point of interest for further medicinal chemistry optimization to improve pharmacokinetic properties and selectivity profiles.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-18-7-2-3-9-20(18)16-30-17-28-24-23(26(30)33)15-29-31(24)14-13-27-25(32)22-12-6-10-19-8-4-5-11-21(19)22/h2-12,15,17H,13-14,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJIKIQKAGWXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, enabling insights into structure-activity relationships (SAR) and physicochemical properties. Key analogs are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position 5) Amide Group Molecular Formula Molecular Weight Key Data Source
Target Compound: N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide 2-methylbenzyl 1-naphthamide C₂₇H₂₄N₅O₂ 458.5 Not provided N/A
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide 2-fluorobenzyl 2-naphthamide C₂₆H₂₁FN₅O₂ 462.5 Not provided
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-fluorophenyl Benzenesulfonamide C₂₉H₂₂F₂N₆O₄S 589.1 MP: 175–178°C; Mass: 589.1
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide 3-fluorobenzyl 2-propylpentanamide C₂₂H₂₈FN₅O₂ 413.5 Smiles: CCCC(CCC)C(=O)NCCn1ncc2c(=O)n(Cc3cccc(F)c3)cnc21
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide Benzyl 4-(trifluoromethyl)benzamide C₂₂H₁₈F₃N₅O₂ 441.4 CAS: 922131-26-8
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide Methoxyethylamino (C-4), methylthio (C-6) 2-naphthamide C₂₂H₂₄N₆O₂S 436.5 Smiles: COCCNc1nc(SC)nc2c1cnn2CCNC(=O)c1ccc2ccccc2c1

Key Observations from Comparative Analysis

Substituent Effects on the Pyrazolo-Pyrimidine Core

  • Benzyl Derivatives (Position 5):

  • The 2-methylbenzyl group in the target compound introduces steric bulk and electron-donating effects compared to 2-fluorobenzyl () and 3-fluorobenzyl ().
  • The benzyl group in lacks substituents, reducing steric hindrance and possibly increasing metabolic susceptibility compared to halogenated analogs.
    • Heterocyclic Extensions: introduces a chromen-fluorophenyl substituent, significantly increasing molecular weight (589.1 vs. 458.5) and complexity. This modification may enhance π-π stacking but reduce solubility .

Amide Group Variations 1-Naphthamide vs. 2-Naphthamide: The target compound’s 1-naphthamide group (vs. Trifluoromethylbenzamide (): The CF₃ group is a bioisostere for chlorine or methyl, offering improved metabolic stability and lipophilicity . Sulfonamide (): The sulfonamide moiety enhances acidity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Synthetic and Analytical Insights

  • Suzuki coupling (e.g., ) and reflux-based condensation () are common synthetic routes for pyrazolo-pyrimidine derivatives. The absence of specific data for the target compound suggests analogous methodologies may apply.
  • Melting points (e.g., 175–178°C in ) and mass spectrometry data (e.g., m/z 589.1) provide benchmarks for purity and structural validation .

Research Implications and Gaps

  • Pharmacokinetic Predictions: The target compound’s 1-naphthamide and 2-methylbenzyl groups likely confer moderate lipophilicity (clogP ~3–4), balancing solubility and membrane permeability.
  • Biological Activity: Fluorinated analogs (Evidences 3, 7) may exhibit enhanced kinase inhibition due to electronegative interactions, whereas bulkier groups () could compromise bioavailability.
  • Data Limitations: Absence of explicit biological or crystallographic data (e.g., SHELX-refined structures ) for the target compound highlights the need for further experimental validation.

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, with a molecular weight of 393.47 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core which is known for its biological activity.

PropertyValue
Molecular FormulaC20H19N5O2
Molecular Weight393.47 g/mol
CAS Number922087-30-7

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibition of cyclin-dependent kinases (CDKs). This inhibition is crucial for regulating cell cycle progression and has implications in cancer therapy. The specific compound under discussion has shown selectivity towards certain CDK isoforms, potentially minimizing side effects associated with less selective inhibitors .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. The compound's ability to inhibit CDKs suggests its potential use in treating various cancers, including solid tumors and hematological malignancies such as multiple myeloma. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been reported to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain signaling. The IC50 values for COX inhibition were comparable to those of established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis at nanomolar concentrations. The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Assays : In animal models of inflammation, the compound showed a significant reduction in edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
  • Selectivity Studies : Comparative studies with other kinase inhibitors indicated that this compound displayed a favorable selectivity profile towards CDKs over other kinases, suggesting a lower risk of off-target effects .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For the target compound:

  • Step 1: Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) .
  • Step 2: Introduce the 2-methylbenzyl group at position 5 using alkylation reactions with 2-methylbenzyl halides. Optimize reaction conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) to enhance yield .
  • Step 3: Couple the naphthamide moiety via amide bond formation using EDCI/HOBt as coupling agents in anhydrous dichloromethane .

Characterization:

  • Purity: Confirm via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and LC-MS for molecular weight validation .

Basic: How should researchers design initial biological activity profiling experiments?

Methodological Answer:
Prioritize in vitro assays to evaluate:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing results to structurally similar derivatives (e.g., trifluoromethoxy vs. methoxy analogs) .
  • Solubility: Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: How can researchers optimize reaction conditions to resolve low yield in the final coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigate via:

  • Solvent Optimization: Replace DMF with DMSO to enhance reactant solubility .
  • Catalyst Screening: Test alternative coupling agents like HATU instead of EDCI .
  • Temperature Gradients: Perform reactions at 50°C instead of room temperature to accelerate kinetics .
  • Design of Experiments (DoE): Use factorial design to identify interactions between variables (e.g., solvent polarity, catalyst loading) .

Advanced: How to address contradictory data in biological activity across similar derivatives?

Methodological Answer:
Contradictions may arise from substituent-specific interactions. Resolve by:

  • Comparative SAR Analysis: Tabulate activities of analogs (e.g., 2-methylbenzyl vs. 3-methylbenzyl derivatives) to identify critical substituents .
  • Molecular Docking: Model interactions with target proteins (e.g., EGFR) using AutoDock Vina to explain potency differences .
  • Biophysical Validation: Use surface plasmon resonance (SPR) to measure binding kinetics for low-activity analogs .

Advanced: What strategies are recommended for elucidating the mechanism of action (MOA)?

Methodological Answer:

  • Target Deconvolution: Use siRNA silencing or CRISPR knockout of suspected targets (e.g., kinases) in responsive cell lines .
  • Metabolomic Profiling: Perform LC-MS-based metabolomics to identify pathway perturbations (e.g., apoptosis, autophagy) .
  • Inhibitor Co-treatment: Combine with known pathway inhibitors (e.g., paclitaxel) to assess synergistic/antagonistic effects .

Advanced: How to evaluate ADME properties for preclinical development?

Methodological Answer:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
  • Permeability: Use Caco-2 cell monolayers to predict intestinal absorption .
  • Plasma Protein Binding: Employ equilibrium dialysis to quantify free fraction .

Advanced: What computational tools are suitable for structural-activity relationship (SAR) modeling?

Methodological Answer:

  • 3D-QSAR: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .
  • Machine Learning: Train random forest models on datasets of pyrazolo[3,4-d]pyrimidine derivatives to predict novel analogs .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand complex stability .

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